molecular formula C9H14O2 B8770505 2-Acetyl-4-methyl-cyclohexanone

2-Acetyl-4-methyl-cyclohexanone

Cat. No. B8770505
M. Wt: 154.21 g/mol
InChI Key: MZQYOPQAFRRAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04845228

Procedure details

40% Boron trifluoride-acetic acid complex, 24 g, was chilled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was dropwise added to the complex. After stirring at room temperature for 4 hours, approximately 50 ml of saturated sodium acetate aqueous solution was added to the mixture followed by heating to reflux for 1 hour. After cooling, the reaction mixture was extracted with ether and the extract was washed with a sodium bicarbonate aqueous solution and then water. Thereafter, the system was dried and ether was removed by distillation. The obtained 2-acetyl-4-methylcyclohexanone was used in the whole amount at the following step in a crude state thereof.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>C([O-])(=O)C.[Na+]>[C:9]([CH:4]1[CH2:3][CH:2]([CH3:1])[CH2:7][CH2:6][C:5]1=[O:8])(=[O:11])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
40% Boron trifluoride-acetic acid complex, 24 g, was chilled with ice
ADDITION
Type
ADDITION
Details
was dropwise added to the complex
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ether
WASH
Type
WASH
Details
the extract was washed with a sodium bicarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
Thereafter, the system was dried
CUSTOM
Type
CUSTOM
Details
ether was removed by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)C1C(CCC(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.